![molecular formula C19H19ClN2O3S B2876604 1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 630065-34-8](/img/structure/B2876604.png)
1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing and Fluorescence Sensors
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential in luminescence sensing of benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands that are selectively sensitive to such derivatives, indicating their use as fluorescence sensors for chemical detection (Shi et al., 2015).
Photochromic Behavior and Slow Magnetic Relaxation
Another study on bisthienylethene-containing cobalt(II) complexes revealed their unique photochromic behavior and slow magnetic relaxation. These properties are influenced by different substituent groups, suggesting their application in materials science, particularly in the development of materials with switchable magnetic and optical properties (Cao et al., 2015).
Structural and Coordination Chemistry
Research on the preparation and structure of trans-fused ureas, including perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides, contributes to our understanding of the structural aspects and reactivity of such compounds. X-ray crystallography studies provide detailed insights into their molecular structures, which is fundamental for applications in coordination chemistry and materials science (Ellis et al., 1972).
Catalysis and Chemical Transformations
The synthesis and characterization of complexes with Me2Si-bridged cyclopentadienyl-imidazolin-2-imine ligands, involving rare earth and alkaline earth metal complexes, highlight their potential as constrained-geometry hydroamination catalysts. Such catalysts are valuable in organic synthesis, particularly in the hydroamination/cyclization reactions of terminal aminoalkenes and aminoalkynes, indicating their application in catalysis and chemical transformations (Panda et al., 2008).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-5-3-8-16(13(12)2)22-18-11-26(24,25)10-17(18)21(19(22)23)15-7-4-6-14(20)9-15/h3-9,17-18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVOQJZAEYOLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
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